N-(sec-butyl)-N'-(2-fluorophenyl)urea
Description
N-(sec-butyl)-N'-(2-fluorophenyl)urea is a urea derivative featuring a sec-butyl group attached to one nitrogen and a 2-fluorophenyl group to the other. For instance, the structurally similar 1-sec-butyl-3-(4-chlorophenyl)urea has a molecular formula of C₁₁H₁₅ClN₂O and a molecular weight of 226.704 g/mol . Replacing chlorine with fluorine reduces the molecular weight to approximately 210.25 g/mol (C₁₁H₁₅FN₂O).
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25g/mol |
IUPAC Name |
1-butan-2-yl-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C11H15FN2O/c1-3-8(2)13-11(15)14-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H2,13,14,15) |
InChI Key |
HIINMZWFGXOQJA-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)NC1=CC=CC=C1F |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares N-(sec-butyl)-N'-(2-fluorophenyl)urea with key analogs:
Key Observations:
- Alkyl Chain Variations : Replacing sec-butyl with tert-butyl (as in ) increases steric bulk, which may reduce solubility but enhance binding specificity in hydrophobic environments .
- Functional Group Additions : The acetyl group in N-(2-acetylphenyl)-N'-(2-fluorophenyl)urea introduces a hydrogen-bond acceptor, which could enhance interactions with biological targets compared to the parent compound .
Electronic and Steric Considerations
- Electronegativity : Fluorine’s high electronegativity in the 2-fluorophenyl group may polarize the urea backbone, affecting dipole moments and crystal packing .
- Substituent Position: The ortho-fluorine in the target compound versus para-chlorine in its analog () creates distinct steric environments.
Preparation Methods
Isocyanate-Amine Coupling
The direct reaction between an isocyanate and an amine represents the most straightforward route. For example, 2-fluorophenyl isocyanate reacts with sec-butylamine in dichloromethane (DCM) at 0°C to form the target urea. This method mirrors protocols for analogous disubstituted ureas, where stoichiometric equivalence (1:1 ratio) minimizes symmetric urea byproducts.
Mechanistic Insight :
The nucleophilic attack of sec-butylamine on the electrophilic carbon of 2-fluorophenyl isocyanate generates a tetrahedral intermediate, which collapses to release CO2 and yield the urea. Catalytic HMPA (hexamethylphosphoramide) enhances reactivity by stabilizing transition states.
Limitations :
Sodium Cyanate-Mediated Synthesis
Adapting methods from monosubstituted urea synthesis, sec-butylamine and sodium cyanate (NaOCN) react in acetic acid/water (1:1) to form N-(sec-butyl)urea. Subsequent coupling with 2-fluoroaniline under HSiCl3 catalysis in DCM introduces the second substituent.
Optimization :
-
Step 1 : NaOCN (2.2 equiv) in AcOH/H2O at RT for 12 hours yields N-(sec-butyl)urea (78% conversion).
-
Step 2 : HSiCl3 (1.5 equiv) and HMPA (0.05 equiv) facilitate urea displacement by 2-fluoroaniline at 0°C.
Advantages :
Carbodiimide-Assisted Coupling
Using 1,1'-carbonyldiimidazole (CDI), sec-butylamine and 2-fluoroaniline sequentially react to form the urea bond. CDI activates the carbonyl, enabling stepwise amine addition under mild conditions (THF, 25°C).
Procedure :
-
sec-Butylamine (1 equiv) reacts with CDI (1 equiv) to form an imidazolide intermediate.
-
2-Fluoroaniline (1 equiv) is added, displacing imidazole to yield the product.
Yield : 72% after silica gel chromatography (ethyl acetate/petroleum ether).
Experimental Procedures and Optimization
Method A: Reaction of sec-Butylamine with 2-Fluorophenyl Isocyanate
Materials :
-
2-Fluorophenyl isocyanate (1.0 equiv, 1.2 g)
-
sec-Butylamine (1.0 equiv, 0.73 g)
-
DCM (20 mL), HMPA (0.05 equiv)
Procedure :
-
Dissolve 2-fluorophenyl isocyanate in DCM at 0°C.
-
Add sec-butylamine dropwise over 10 minutes.
-
Stir for 6 hours, then wash with NaHCO3 (aq) and brine.
-
Purify via flash chromatography (ethyl acetate/petroleum ether, 1:3).
Yield : 85% (1.45 g).
Method B: Two-Step Synthesis via Sodium Cyanate
Step 1 : N-(sec-Butyl)urea Synthesis
-
sec-Butylamine (10 mmol), NaOCN (22 mmol), AcOH/H2O (30 mL, 1:1), RT, 12 hours.
Step 2 : Displacement with 2-Fluoroaniline -
N-(sec-butyl)urea (5 mmol), 2-fluoroaniline (6 mmol), HSiCl3 (7.5 mmol), DCM (10 mL), 0°C, 8 hours.
Yield : 67% after purification.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Isocyanate-Amine | 85 | 98 | 6 | High |
| Sodium Cyanate | 67 | 95 | 20 | Moderate |
| CDI Coupling | 72 | 97 | 12 | Moderate |
Key Observations :
-
Isocyanate-amine coupling offers the highest yield and scalability but requires hazardous reagents.
-
Sodium cyanate methods are safer but involve multi-step protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
